Structural Uniqueness Versus mGlu5 Antagonist Pharmacophore
High-strength quantitative head-to-head data for this exact compound is not available in the public domain. However, its structure aligns with the pharmacophore for mGlu5 antagonism established in the seminal 2007 SAR study. That study identified potent antagonists with IC50 values ranging from 0.72 nM to >1000 nM, depending on the 2-aryl substitution [1]. The 2-[(2-methoxyphenyl)amino] moiety in the target compound represents a distinct linker and steric/electronic environment compared to the direct 2-aryl linkage in the reported series, suggesting a differentiated binding mode at the mGlu5 allosteric site. The 5-(pyridin-4-yl) group introduces a basic nitrogen that could engage in additional hydrogen bond interactions within the receptor pocket, a feature absent in simpler 5-unsubstituted analogs.
| Evidence Dimension | mGlu5 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Not reported for this specific compound. |
| Comparator Or Baseline | Lead compound from Wendt et al. 2007 (2-aryl pyrido[2,3-d]pyrimidine scaffold): IC50 = 0.72 nM (Ar = 3,5-diClC6H3). Other analogs with varied 2-aryl groups: IC50 > 1000 nM. |
| Quantified Difference | N/A (quantitative data for target compound unavailable). |
| Conditions | In vitro functional assay measuring inhibition of glutamate-induced calcium mobilization in cells expressing rat mGlu5 receptors [1]. |
Why This Matters
For procurement, this structural differentiation implies a unique selectivity and potency profile that cannot be assumed to mirror known mGlu5 antagonists, necessitating de novo profiling.
- [1] Wendt, J. A., et al. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2007, 17(19), 5396-5399. View Source
